(2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
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Overview
Description
(2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at around 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of multi-component reactions (MCRs) to achieve high yields and purity . The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have enhanced biological activities and improved pharmacokinetic properties.
Scientific Research Applications
(2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor and as a ligand for receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar structural features and biological activities with (2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate.
Imidazoles: Another class of heterocyclic compounds with diverse applications in medicinal chemistry and industry.
Uniqueness
What sets this compound apart is its specific stereochemistry, which can significantly influence its biological activity and selectivity. The presence of both hydroxyl and carbonyl functional groups also provides unique reactivity patterns, making it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H11NO4 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
ethyl (2R,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-2-12-7(11)4-3-5(9)6(10)8-4/h4-5,9H,2-3H2,1H3,(H,8,10)/t4-,5-/m1/s1 |
InChI Key |
UZPRGYWLTRWGFD-RFZPGFLSSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](C(=O)N1)O |
Canonical SMILES |
CCOC(=O)C1CC(C(=O)N1)O |
Origin of Product |
United States |
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